molecular formula C7H5ClFNO4S B13635509 2-Chloro-5-methyl-3-nitrobenzene-1-sulfonylfluoride

2-Chloro-5-methyl-3-nitrobenzene-1-sulfonylfluoride

Cat. No.: B13635509
M. Wt: 253.64 g/mol
InChI Key: MXUFHCHKZYHHIV-UHFFFAOYSA-N
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Description

2-Chloro-5-methyl-3-nitrobenzene-1-sulfonylfluoride is an organic compound with the molecular formula C7H5ClNO4S It is a derivative of benzene, characterized by the presence of chloro, methyl, nitro, and sulfonylfluoride functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methyl-3-nitrobenzene-1-sulfonylfluoride typically involves the nitration of 2-Chloro-5-methylbenzenesulfonylfluoride. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methyl-3-nitrobenzene-1-sulfonylfluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-5-methyl-3-nitrobenzene-1-sulfonylfluoride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methyl-3-nitrobenzene-1-sulfonylfluoride involves its interaction with nucleophilic sites in biological molecules. The sulfonylfluoride group is highly reactive and can form covalent bonds with nucleophilic amino acid residues in proteins, leading to the inhibition of enzyme activity. This reactivity makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-methyl-3-nitrobenzene-1-sulfonylfluoride is unique due to the presence of the sulfonylfluoride group, which imparts distinct reactivity compared to other similar compounds. This functional group allows for specific interactions with nucleophiles, making it particularly useful in biochemical applications .

Properties

Molecular Formula

C7H5ClFNO4S

Molecular Weight

253.64 g/mol

IUPAC Name

2-chloro-5-methyl-3-nitrobenzenesulfonyl fluoride

InChI

InChI=1S/C7H5ClFNO4S/c1-4-2-5(10(11)12)7(8)6(3-4)15(9,13)14/h2-3H,1H3

InChI Key

MXUFHCHKZYHHIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)S(=O)(=O)F)Cl)[N+](=O)[O-]

Origin of Product

United States

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